Rel-((1S,2S)-2-fluorocyclohexyl)methanol
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Overview
Description
Rel-((1S,2S)-2-fluorocyclohexyl)methanol is a chiral compound with a fluorine atom attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1S,2S)-2-fluorocyclohexyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes hydroboration-oxidation to yield cyclohexanol.
Fluorination: The cyclohexanol is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography to obtain the desired (1S,2S)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated separation techniques can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Rel-((1S,2S)-2-fluorocyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: 2-fluorocyclohexanone.
Reduction: this compound.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
Rel-((1S,2S)-2-fluorocyclohexyl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique stereochemistry makes it useful in the development of chiral materials and catalysts.
Biological Studies: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Rel-((1S,2S)-2-fluorocyclohexyl)methanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-fluorocyclohexyl)methanol: The enantiomer of the compound with different stereochemistry.
2-chlorocyclohexyl)methanol: A similar compound with a chlorine atom instead of fluorine.
2-bromocyclohexyl)methanol: A similar compound with a bromine atom instead of fluorine.
Uniqueness
Rel-((1S,2S)-2-fluorocyclohexyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its interactions with biological targets compared to its chlorine and bromine analogs.
Properties
Molecular Formula |
C7H13FO |
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Molecular Weight |
132.18 g/mol |
IUPAC Name |
[(1S,2S)-2-fluorocyclohexyl]methanol |
InChI |
InChI=1S/C7H13FO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5H2/t6-,7-/m0/s1 |
InChI Key |
DNYBVZRUZMOHQE-BQBZGAKWSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CO)F |
Canonical SMILES |
C1CCC(C(C1)CO)F |
Origin of Product |
United States |
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